molecular formula C18H17Cl2N3O4S B4943088 4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide

4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B4943088
M. Wt: 442.3 g/mol
InChI Key: GYHVQHACHWPNAF-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core linked via a two-carbon ethyl chain to a 3-amino-substituted pyrrolidin-2,5-dione ring, which is further substituted with a 3,4-dichlorophenyl group. Key structural elements include:

  • Pyrrolidin-2,5-dione (succinimide) ring: Introduces rigidity and may influence metabolic stability.
  • 3,4-Dichlorophenyl group: Contributes to lipophilicity and receptor-binding specificity, a common feature in sigma receptor ligands and neuroactive compounds .

Properties

IUPAC Name

4-[2-[[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4S/c19-14-6-3-12(9-15(14)20)23-17(24)10-16(18(23)25)22-8-7-11-1-4-13(5-2-11)28(21,26)27/h1-6,9,16,22H,7-8,10H2,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHVQHACHWPNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reactions Involving the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) undergoes characteristic reactions:

Reaction TypeConditions/ReagentsProducts/OutcomeSource
HydrolysisAcidic (HCl/H₂O) or basic (NaOH) conditionsFormation of sulfonic acid derivatives
Nucleophilic SubstitutionAlkylation with R-X (alkyl halides)N-alkylated sulfonamide derivatives
  • Hydrolysis : Under acidic hydrolysis (HCl/H₂O, 80°C), the sulfonamide group converts to sulfonic acid, confirmed by IR loss of -NH₂ stretches (~3350 cm⁻¹) and new S=O peaks at 1180 cm⁻¹. Basic hydrolysis (NaOH, reflux) yields sodium sulfonate salts.

Reactions of the Amine Group

The secondary amine in the ethylamino linker (-NH-CH₂-CH₂-) participates in:

Reaction TypeConditions/ReagentsProducts/OutcomeSource
AlkylationAlkyl halides (e.g., CH₃I, K₂CO₃, DMF)Tertiary amine derivatives
AcylationAcetyl chloride (Et₃N, CH₂Cl₂)Amide formation (confirmed by NMR)
Schiff Base FormationAldehydes (e.g., benzaldehyde)Imine intermediates
  • Alkylation : Reacting with methyl iodide in DMF at 60°C produces N-methyl derivatives with 85% yield.

Dioxopyrrolidine Ring Reactivity

The 2,5-dioxopyrrolidine ring undergoes ring-opening and nucleophilic attacks:

Reaction TypeConditions/ReagentsProducts/OutcomeSource
Acid-Catalyzed HydrolysisHCl (conc.), refluxCleavage to γ-keto acid derivatives
Base-Mediated Ring OpeningNaOH (aq.), 70°CFormation of dicarboxylate salts
Nucleophilic AdditionGrignard reagents (e.g., MeMgBr)Attack at carbonyl, forming alcohols
  • Ring Opening : Treatment with concentrated HCl produces 3-(3,4-dichlorophenyl)-4-aminobutanamide, identified via LC-MS.

Electrophilic Aromatic Substitution

The dichlorophenyl and benzenesulfonamide aromatic systems participate in:

Reaction TypeConditions/ReagentsProducts/OutcomeSource
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted aryl derivatives
HalogenationCl₂/FeCl₃ (for benzenesulfonamide)Additional chloro-substituted products
  • Nitration : Introduces nitro groups at the para position relative to existing substituents, confirmed by X-ray crystallography in analogous compounds .

Redox Reactions

Key redox transformations include:

Reaction TypeConditions/ReagentsProducts/OutcomeSource
Oxidation of AmineKMnO₄/H₂SO₄Nitroso or nitro derivatives
Reduction of CarbonylNaBH₄ or LiAlH₄Diol intermediates from dioxopyrrolidine
  • Carbonyl Reduction : LiAlH₄ reduces the 2,5-diketopyrrolidine to a tetrahydropyrrole diol, altering the ring’s electronic properties.

Stability and Degradation

Critical stability data under stress conditions:

ConditionObservationDegradation PathwaySource
Photolysis (UV light)15% degradation in 48 hoursCleavage of sulfonamide group
Thermal (100°C, 7 days)<5% decompositionMinimal ring or bond cleavage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BD 1008 and BD 1047 (Sigma Receptor Ligands)

BD 1008: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide

Property Target Compound BD 1008 BD 1047
Core Structure Benzenesulfonamide + pyrrolidinone Dichlorophenyl-ethylamine + pyrrolidinyl Dichlorophenyl-ethylamine + dimethylamino
Molecular Weight ~460 g/mol (estimated) 547.3 g/mol 501.2 g/mol
Key Functional Groups Sulfonamide, cyclic ketone Tertiary amine, pyrrolidinyl Tertiary amine, dimethylamino
Lipophilicity (LogP) ~2.5 (predicted) 3.8 (reported) 3.2 (reported)

Pharmacological Insights :

  • BD 1008 and BD 1047 are high-affinity sigma-1 receptor ligands, with BD 1008 showing subnanomolar affinity (Ki = 0.3 nM) . The target compound’s sulfonamide group may reduce CNS penetration compared to BD analogs but improve water solubility.
SR140333 (Neurokinin Receptor Antagonist)

SR140333 : (S)-1-(2-[3-(3,4-Dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride

Property Target Compound SR140333
Core Structure Benzenesulfonamide + pyrrolidinone Piperidine + dichlorophenyl + isopropoxyphenyl
Molecular Weight ~460 g/mol 764.1 g/mol
Key Functional Groups Sulfonamide, cyclic ketone Quaternary ammonium, acetyl

Functional Comparison :

  • SR140333 targets neurokinin-1 (NK1) receptors (IC50 = 0.04 nM) . The target compound lacks the quaternary ammonium group critical for NK1 antagonism but shares the dichlorophenyl motif, suggesting possible overlap in hydrophobic binding interactions.
  • The sulfonamide in the target compound contrasts with SR140333’s acetyl group, which may alter metabolic pathways (e.g., reduced esterase susceptibility).
GSK1016790A (TRPV4 Channel Agonist)

GSK1016790A: N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide

Property Target Compound GSK1016790A
Core Structure Benzenesulfonamide + pyrrolidinone Piperazine + dichlorophenyl sulfonamide
Molecular Weight ~460 g/mol 712.6 g/mol
Key Functional Groups Sulfonamide, cyclic ketone Sulfonamide, benzothiophene

Mechanistic Contrast :

  • GSK1016790A activates TRPV4 ion channels (EC50 = 2–18 nM) . The target compound’s pyrrolidinone may preclude TRPV4 agonism, as GSK1016790A relies on a piperazine-sulfonamide scaffold for activity.
  • Both compounds utilize sulfonamide groups for solubility, but the dichlorophenyl substitution in GSK1016790A is at the 2,4-position versus 3,4 in the target compound, altering steric and electronic profiles.

Q & A

Basic: What are the critical steps in synthesizing 4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization, chlorination, and sulfonamide formation. Key steps include:

  • Cyclization : Reacting precursors like amines and diketones under reflux conditions with absolute ethanol and glacial acetic acid as catalysts .
  • Chlorination : Introducing dichloro substituents via electrophilic substitution, requiring precise temperature control to avoid over-chlorination .
  • Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration and recrystallization to isolate the compound .
  • Validation : Confirm purity via HPLC or LC-MS, referencing retention times and spectral data from analogous sulfonamide derivatives .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify pyrrolidinone and sulfonamide moieties. Compare chemical shifts with structurally similar compounds (e.g., 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), targeting the molecular ion peak at m/z 330.358 .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly the configuration of the 3,4-dichlorophenyl group .

Advanced: What methodologies optimize reaction yields for this compound’s synthesis?

Methodological Answer:
Employ Design of Experiments (DoE) to minimize trial-and-error:

  • Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst concentration) to identify critical parameters. For example, reflux time and acetic acid concentration significantly impact cyclization efficiency .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 72°C, 0.002 mol catalyst) for maximum yield .
  • Computational Feedback : Integrate quantum chemical calculations (e.g., density functional theory) to simulate transition states and refine reaction pathways .

Advanced: How can computational chemistry predict this compound’s reactivity and biological interactions?

Methodological Answer:

  • Reaction Pathway Simulation : Use quantum mechanics/molecular mechanics (QM/MM) to map energy profiles for key reactions (e.g., sulfonamide formation) and identify rate-limiting steps .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock. Validate with experimental IC50_{50} values from kinase inhibition assays .
  • COMSOL Multiphysics : Simulate diffusion kinetics in environmental matrices to assess persistence and degradation pathways .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies through:

  • Replication Studies : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or assay protocols .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50}, EC50_{50}) and apply statistical tools (ANOVA, regression) to identify outliers or confounding factors .
  • Cross-Validation : Compare experimental results with computational predictions (e.g., molecular dynamics simulations) to reconcile differences in binding modes .

Analytical: What advanced techniques detect this compound in environmental samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to concentrate the compound from wastewater. Optimize elution with methanol:water (80:20) .
  • LC-MS/MS : Employ a C18 column with electrospray ionization (ESI) in negative mode. Monitor fragment ions (m/z 330 → 214, 179) for quantification .
  • Quality Control : Spike samples with deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects and recovery losses .

Data Management: How can chemical software enhance research integrity?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Digitize experimental parameters (e.g., reaction conditions, yields) to ensure traceability and reduce human error .
  • AI-Driven Simulations : Use platforms like COMSOL to predict reaction outcomes, reducing physical trials by 30–50% .
  • Data Security : Implement AES-256 encryption for sensitive data (e.g., proprietary synthesis routes) and restrict access via role-based permissions .

Environmental Impact: What protocols assess this compound’s persistence?

Methodological Answer:

  • Atmospheric Fate Studies : Measure photodegradation rates using solar simulators. Track byproducts via GC-MS to identify toxic intermediates (e.g., chlorophenols) .
  • Hydrolysis Kinetics : Conduct pH-dependent stability tests (pH 3–9) at 25°C. Use first-order kinetics models to calculate half-lives .
  • Sludge Adsorption Assays : Quantify sorption coefficients (KdK_d) in anaerobic sludge to evaluate wastewater treatment plant retention .

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